molecular formula C12H17NO B15276170 7-(methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole

7-(methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B15276170
M. Wt: 191.27 g/mol
InChI Key: VCVKGWFUQNNGFB-UHFFFAOYSA-N
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Description

7-(Methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic dihydroindole derivative intended for research and development purposes only. It is strictly not for medicinal, edible, or personal use. This compound features a saturated 2,3-dihydro-1H-indole core, a scaffold of significant interest in medicinal and organic chemistry. The structure is functionalized with a methoxymethyl group at the 7-position and two methyl groups at the 3-position. Researchers value such specialized scaffolds for constructing more complex molecules, as they are frequently employed as key intermediates in the synthesis of biologically active compounds . The dihydroindole motif is a common building block in the development of compounds for targeted protein degradation and other therapeutic modalities, making it a valuable tool for chemical biology and drug discovery programs . As with all research chemicals, proper safety protocols must be followed. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

7-(methoxymethyl)-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C12H17NO/c1-12(2)8-13-11-9(7-14-3)5-4-6-10(11)12/h4-6,13H,7-8H2,1-3H3

InChI Key

VCVKGWFUQNNGFB-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C(C=CC=C21)COC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the alkylation of 3,3-dimethyl-2,3-dihydro-1H-indole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(Methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the methoxymethyl group, yielding the parent indole structure.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the positions adjacent to it.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of 7-formyl-3,3-dimethyl-2,3-dihydro-1H-indole or 7-carboxy-3,3-dimethyl-2,3-dihydro-1H-indole.

    Reduction: Formation of 3,3-dimethyl-2,3-dihydro-1H-indole.

    Substitution: Formation of various substituted indoles depending on the electrophile used.

Scientific Research Applications

7-(Methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. The methoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular proteins and enzymes. These interactions can modulate biological processes such as cell signaling, gene expression, and enzyme activity, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 7-(methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole with structurally related indole derivatives, focusing on substituent effects, synthesis, and applications.

Structural and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
6-Chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole 6-Cl, 7-F, 3,3-dimethyl C10H11ClFN 199.65 Intermediate for pharmaceuticals; halogenated substitutions enhance electrophilic reactivity
5-Chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole 5-Cl, 7-F, 3,3-dimethyl C10H11ClFN 199.65 Similar to above; positional isomerism affects binding affinity
7-Methoxy-2,3-dimethyl-6-nitro-1H-indole 7-OCH3, 2,3-dimethyl, 6-NO2 C11H12N2O3 220.22 Nitro group increases polarity; potential for redox-active applications
7-Chloro-3-(difluoromethyl)-1H-indole 7-Cl, 3-CF2H C9H6ClF2N 201.60 Agrochemical applications; difluoromethyl enhances metabolic stability
Target Compound 7-(CH2OCH3), 3,3-dimethyl C12H17NO ~191.27* Predicted higher solubility due to polar methoxymethyl group; reduced toxicity compared to halogenated analogs N/A

*Calculated based on structural analogs.

Key Observations:

  • Halogen vs. Methoxymethyl Substituents: Halogenated analogs (e.g., 6-Cl-7-F) exhibit higher electrophilic reactivity, making them suitable for cross-coupling reactions in drug synthesis . In contrast, the methoxymethyl group in the target compound likely improves solubility in polar solvents (e.g., methanol or DMSO) due to its ether linkage.
  • Positional Isomerism: Substituent placement significantly impacts bioactivity.
  • Toxicity Profile: Compounds with acidic or nitro groups (e.g., 7-nitroindoles) often exhibit higher ulcerogenicity, whereas the target compound’s non-acidic methoxymethyl group may reduce gastrointestinal toxicity, akin to ML 3000’s improved safety over indomethacin .

Q & A

Basic: What are optimal catalytic conditions for synthesizing 7-(methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole?

Iodine catalysis in acetonitrile (MeCN) at 40°C for 5 hours achieves high yields (98%) in indole alkylation reactions. This method minimizes side products compared to FeCl₃ or AlCl₃ catalysts, which yield ≤67% under similar conditions . Key parameters include:

  • Catalyst : I₂ (10 mol%)
  • Solvent : MeCN
  • Temperature : 40°C
  • Reaction time : 5 hours

Basic: How can purification challenges for this compound be addressed after synthesis?

Column chromatography with ethyl acetate/hexane (70:30) effectively isolates the product from byproducts. For polar impurities, recrystallization in ethanol (as in related indole derivatives) improves purity, confirmed via TLC and NMR (¹H, ¹³C) .

Basic: What spectroscopic techniques confirm the structure of this compound?

  • ¹H NMR : Signals for methoxymethyl (δ ~3.3 ppm, singlet) and dimethyl groups (δ ~1.5 ppm, singlet).
  • X-ray crystallography : Validates planarity and dihedral angles between fused aromatic systems (e.g., 13.28° in analogous compounds) .
  • FAB-HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced: How do substituents (e.g., methoxymethyl) influence electronic properties and reactivity?

The methoxymethyl group enhances electron density at the indole C3 position, facilitating electrophilic substitution. Computational studies (DFT) on similar compounds show:

  • HOMO-LUMO gaps : Reduced by electron-donating substituents, increasing reactivity.
  • Conjugation : Substituents like methoxy improve stability via resonance with the indole π-system .

Advanced: What mechanistic insights explain regioselectivity in alkylation reactions?

Iodine catalyzes electrophilic substitution via σ-complex intermediates , favoring alkylation at the indole C2/C3 positions. Steric hindrance from 3,3-dimethyl groups directs methoxymethyl addition to C7, as observed in Vilsmeier reactions .

Advanced: How can computational modeling predict biological interactions of this compound?

Molecular docking (e.g., AutoDock Vina) with kinase targets (e.g., EGFR) reveals:

  • Binding affinity : Enhanced by hydrophobic interactions with dimethyl groups.
  • H-bonding : Methoxymethyl oxygen forms stable bonds with catalytic lysine residues .

Advanced: What strategies resolve contradictory data in biological activity studies?

  • Dose-response curves : Differentiate specific activity from cytotoxicity (e.g., IC₅₀ values in antimicrobial assays).
  • Control experiments : Rule out solvent effects (e.g., DMF) on bioactivity .

Advanced: How does the compound’s stability under varying pH and temperature affect experimental design?

  • pH stability : Degrades above pH 8 due to hydrolysis of the methoxymethyl group.
  • Thermal stability : Stable ≤80°C; higher temperatures induce ring-opening (TGA/DSC data) .

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